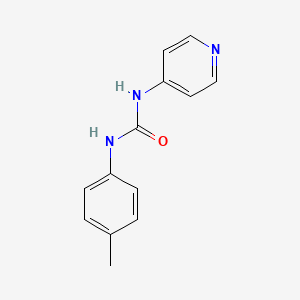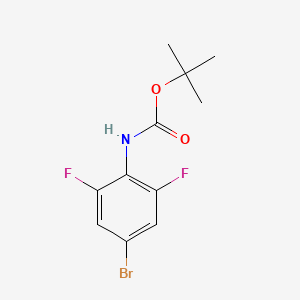![molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7](/img/structure/B6616344.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanylacetic acid (abbreviated as 2-A5-TBPTTA) is a synthetic molecule that has been studied for its potential applications in medical research and drug development. 2-A5-TBPTTA is a small molecule that has been found to possess a range of biological effects, including the inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders.
科学的研究の応用
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has been studied for its potential applications in medical research and drug development. It has been found to possess a range of biological effects, including inhibition of enzymes and the modulation of gene expression. It has also been studied for its potential use as a drug candidate for cancer, infectious diseases, and neurological disorders. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This inhibition has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, this compound has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
作用機序
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not yet fully understood. However, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. For example, it has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, this compound has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to interact with a number of proteins and enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This interaction leads to the inhibition of COX-2 activity, which has been suggested as a possible treatment for inflammatory conditions such as arthritis and asthma. Additionally, this compound has been found to increase the expression of the gene p53, which is involved in the regulation of cell cycle progression and apoptosis. This suggests that it may have potential for the treatment of cancer.
実験室実験の利点と制限
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for use in research. Additionally, it has been found to interact with a range of proteins and enzymes, suggesting that it may act through multiple pathways. However, there are also a number of limitations. For example, the mechanism of action of this compound is not yet fully understood, which makes it difficult to predict its effects in different contexts. Additionally, it has been found to have a relatively short half-life in vivo, which limits its potential for use as a drug candidate.
将来の方向性
Given the potential applications of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, there are a number of possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound, which would enable the development of more targeted therapies. Additionally, research could be conducted to identify potential drug candidates that are more stable in vivo and have a longer half-life. Finally, further research could be conducted to identify other potential applications of this compound, such as the treatment of neurological disorders.
合成法
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is synthesized using a three-step process. The first step involves the reaction of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl chloride with aqueous sodium sulfide to form the intermediate 2-(4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl chloride. The intermediate is then reacted with acetic acid in the presence of anhydrous sodium acetate to form this compound. The reaction is carried out in an inert atmosphere and is monitored by thin-layer chromatography (TLC).
特性
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDJMMHSBOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)






